beta-D-glucosyl crocetin

Formulation science Bioavailability enhancement In vitro assay design

beta-D-Glucosyl crocetin (CAS 58050-17-2) is a dicarboxylic acid monoester formed by condensation of one carboxylic acid group of the apocarotenoid crocetin with the anomeric hydroxyl of beta-D-glucopyranose. It is a naturally occurring monoglycosylated carotenoid found in Crocus sativus (saffron) stigmas and Gardenia jasminoides fruits.

Molecular Formula C26H34O9
Molecular Weight 490.5 g/mol
CAS No. 58050-17-2
Cat. No. B3427278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-glucosyl crocetin
CAS58050-17-2
Molecular FormulaC26H34O9
Molecular Weight490.5 g/mol
Structural Identifiers
SMILESCC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C=CC=C(C)C(=O)O
InChIInChI=1S/C26H34O9/c1-16(11-7-13-18(3)24(31)32)9-5-6-10-17(2)12-8-14-19(4)25(33)35-26-23(30)22(29)21(28)20(15-27)34-26/h5-14,20-23,26-30H,15H2,1-4H3,(H,31,32)/b6-5+,11-7+,12-8+,16-9+,17-10+,18-13+,19-14+/t20-,21-,22+,23-,26+/m1/s1
InChIKeyZVGODNZUEWDIPM-YXRLTKITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-D-Glucosyl Crocetin (CAS 58050-17-2) Procurement Guide: Structural Identity and Scientific Differentiation


beta-D-Glucosyl crocetin (CAS 58050-17-2) is a dicarboxylic acid monoester formed by condensation of one carboxylic acid group of the apocarotenoid crocetin with the anomeric hydroxyl of beta-D-glucopyranose. It is a naturally occurring monoglycosylated carotenoid found in Crocus sativus (saffron) stigmas and Gardenia jasminoides fruits [1]. Unlike the fully glycosylated crocins (e.g., crocin-1, the digentiobiosyl ester) or the unsweetened aglycone crocetin, this compound occupies a distinct intermediate position in both biosynthetic pathways and structure–property relationships [2]. Its single glucose moiety confers a unique balance of moderate aqueous solubility, differential membrane permeability, and distinct protein binding profiles that cannot be replicated by either crocetin or higher glycosylated crocins, making it a specific research tool and potential therapeutic candidate [3].

Why Crocin or Crocetin Cannot Simply Substitute beta-D-Glucosyl Crocetin in Research and Development Programs


The crocetin compound class spans a wide spectrum of glycosylation states, from the fully deglycosylated aglycone crocetin to multi-sugar esters like crocin-1 (digentiobiosyl ester). These structural differences translate into quantifiable disparities in solubility, membrane permeability, target binding, and metabolic fate that preclude interchangeable use [1]. Crocetin is essentially water-insoluble and exhibits high passive membrane permeability, while crocin-1 is highly water-soluble but impermeable across intestinal and blood–brain barriers . beta-D-Glucosyl crocetin falls between these extremes: it retains one free carboxyl group (pKa ≈ 4.95) conferring negative charge at physiological pH, moderate water solubility (~0.025 g/L), and distinct protein binding profiles not shared by the aglycone or higher glycosides [2]. Substituting crocin for beta-D-glucosyl crocetin in a neuroprotection or anticancer assay therefore introduces uncontrolled variables in compound delivery, cellular uptake, and target engagement, undermining data reproducibility and translational relevance.

Quantitative Differentiation Evidence for beta-D-Glucosyl Crocetin Versus Structural Analogs


Water Solubility: beta-D-Glucosyl Crocetin Occupies a Distinct Intermediate Position Between Crocetin and Crocetin Diglucosyl Ester

Predicted water solubility (ALOGPS) differentiates the monoglucosyl ester from its closest analogs [1][2]. beta-D-Glucosyl crocetin displays a water solubility of 0.025 g/L, which is approximately 6.4-fold lower than that of crocetin diglucosyl ester (0.16 g/L) but substantially higher than the essentially insoluble aglycone crocetin. This intermediate solubility profile is critical for formulation design and in vitro assay development where both aqueous solubility and membrane partitioning must be balanced.

Formulation science Bioavailability enhancement In vitro assay design

Anti-Inflammatory Potency (LPS-Induced NO Production): beta-D-Glucosyl Crocetin Positioned Between Crocetin Aglycone and Higher Glycosides

In a head-to-head comparison of crocetin derivatives isolated from Gardenia jasminoides, compounds were evaluated for inhibition of LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages [1]. While the aglycone crocetin was the most potent (IC50 = 29.9 μM), the structurally related monoglycosylated derivative mono-gentiobiosyl crocetin (the gentiobiosyl monoester analog) showed IC50 = 37.6 μM, and crocin-1 (digentiobiosyl ester) was the least potent at IC50 = 58.9 μM. Although beta-D-glucosyl crocetin itself was not directly tested in this study, the structure–activity trend demonstrates that addition of sugar moieties progressively reduces anti-inflammatory potency in this assay. As the monoglucosyl ester with a single glucose residue, beta-D-glucosyl crocetin is structurally positioned between crocetin and mono-gentiobiosyl crocetin, predicting anti-inflammatory potency closer to the aglycone than the diglycosylated crocins.

Anti-inflammatory screening Neuroinflammation Macrophage biology

Cytotoxicity Profile: Crocetin Glycosylation State Determines Cancer Cell Potency Across Five Human Cancer Lines

A direct comparative study of crocin (digentiobiosyl ester) versus crocetin (aglycone) across five human cancer cell lines established that the glycosylation state is a primary determinant of cytotoxic potency [1]. Crocetin showed approximately 5- to 18-fold higher cytotoxicity than crocin, with IC50 values of 0.16–0.61 mmol/L for crocetin versus 2.0–5.5 mmol/L for crocin. Mechanistically, only crocetin induced significant cellular reactive oxygen species (ROS) in HeLa cells and activated Nrf2 3.0-fold at 1 mmol/L versus a 1.6-fold increase for crocin at 0.8 mmol/L. Additionally, crocetin reduced lactate dehydrogenase A (LDHA) protein expression by 34.2% compared to only 10.5% reduction by crocin. As a monoglycosylated intermediate, beta-D-glucosyl crocetin is expected to exhibit cytotoxic potency quantitatively between these two extremes, with the single glucose moiety potentially conferring a mechanistically distinct profile compared to either the fully deglycosylated or fully glycosylated forms.

Cancer pharmacology Cytotoxicity screening Structure–activity relationship

Intestinal Permeability: The Glycosylation Barrier — Crocin-1 Is Essentially Impermeable While Crocetin Shows High Caco-2 Transport

A direct Caco-2 monolayer permeability study compared the intestinal absorption characteristics of crocin-1 (digentiobiosyl ester) and trans-crocetin (aglycone) . Crocin-1 was essentially non-permeable even at high concentrations (1000 μM), with an apparent permeability coefficient (Papp) of approximately 2.33 × 10⁻⁷ cm/s. In stark contrast, trans-crocetin permeated in a concentration-independent manner (10–114 μM) via transcellular passage with Papp = 2.65 × 10⁻⁵ cm/s, approximately 114-fold higher. Furthermore, trans-crocetin permeated the blood–brain barrier models with Papp = 1.48 × 10⁻⁶ cm/s (BCEC) and 3.75 × 10⁻⁶ cm/s (BCSFB) [1]. Crocin-1 at 1000 μM did not penetrate Caco-2 monolayers in relevant amounts, and about 32% of trans-crocetin was transported within 2 hours [1]. beta-D-Glucosyl crocetin, possessing one glucose unit rather than four (as in crocin-1), is predicted to exhibit intermediate permeability — substantially higher than crocin-1 but somewhat lower than the fully deglycosylated crocetin — making it a critical compound for investigating the relationship between glycosylation stoichiometry and transepithelial transport.

Pharmacokinetics Oral bioavailability Caco-2 permeability

Molecular Target Engagement: beta-D-Glucosyl Crocetin Exhibits Strong Affinity for ER-alpha and HDAC2 via Negative Docking Scores and Favorable Binding Free Energies

Molecular docking and MM-GBSA binding free energy calculations demonstrated that beta-D-glucosyl crocetin binds with strong affinity to both estrogen receptor alpha (ER-α) and histone deacetylase 2 (HDAC2), two crucial receptors in breast cancer signaling [1]. The compound exhibited negative docking scores and favorable binding free energy (BFE) values for both targets. This dual-target engagement profile was associated with selective antiproliferative activity against MCF-7 breast adenocarcinoma cells while sparing normal L-6 myoblast cells — a selectivity profile not reported for crocetin aglycone or higher crocins in the same study system. The specific molecular interactions are mediated by the unique spatial arrangement of the single glucose moiety and the free carboxyl group of the monoglucosyl ester.

Molecular docking Breast cancer Epigenetic targets

Biosynthetic Pathway Position: beta-D-Glucosyl Crocetin Is the Obligate First Intermediate in Crocin Biosynthesis from Crocetin

Enzymatic characterization of the sequential glucosylation pathway in Gardenia jasminoides established that UGT75L6 catalyzes the first committed step: transfer of glucose from UDP-glucose to the free carboxyl group of crocetin to yield beta-D-glucosyl crocetin (crocin-5) [1]. UGT94E5 then catalyzes the second step, adding glucose to the 6′-hydroxyl of the existing glucose moiety of the monoglucosyl ester to form beta-D-gentiobiosyl crocetin. Critically, UGT75L6 accepts crocetin and beta-D-glucosyl crocetin as substrates but does not act on crocetin diglucosyl ester (crocin-3) [1]. This positions beta-D-glucosyl crocetin as the essential and non-bypassable biosynthetic intermediate — the gatekeeper metabolite through which all higher crocins must be synthesized. In contrast, crocetin is the pathway entry substrate, and crocin-1 is the terminal product.

Biosynthesis Metabolic engineering Enzymology

High-Impact Application Scenarios for beta-D-Glucosyl Crocetin (CAS 58050-17-2) Based on Quantitative Evidence


Breast Cancer Epigenetic Research: Dual ER-α/HDAC2 Chemical Probe Studies

The demonstrated strong molecular docking affinity of beta-D-glucosyl crocetin for both estrogen receptor alpha and histone deacetylase 2, combined with its selective antiproliferative activity against MCF-7 breast adenocarcinoma cells while sparing normal L-6 cells [1], positions this compound as a specialized chemical probe for investigating epigenetic regulation of hormone-responsive breast cancer. Unlike crocetin aglycone or crocin-1, beta-D-glucosyl crocetin's monoglucosyl ester structure enables the dual ER-α/HDAC2 engagement profile that is structurally unique. Researchers investigating crosstalk between estrogen signaling and chromatin remodeling should procure the authenticated monoglucosyl ester rather than using total crocin mixtures or the aglycone.

Glycosylation-Dependent Membrane Permeability Studies Using Caco-2 and BBB Models

The extreme permeability range across the crocetin glycosylation series — from essentially impermeable crocin-1 (Papp ≈ 2.33 × 10⁻⁷ cm/s) to highly permeable crocetin (Papp ≈ 2.65 × 10⁻⁵ cm/s) [1][2] — establishes beta-D-glucosyl crocetin as the critical intermediate probe for determining the glycosylation threshold at which transepithelial transport becomes pharmacologically meaningful. Pharmaceutical scientists developing oral or CNS-targeted carotenoid therapeutics should use purified beta-D-glucosyl crocetin to experimentally define the permeability–glycosylation relationship, rather than relying on extrapolations from crocin or crocetin data which differ by over 100-fold in transport efficiency.

Metabolic Engineering Process Analytics: Monitoring Crocin Biosynthetic Efficiency

The definitive enzymatic evidence that beta-D-glucosyl crocetin is the obligate first intermediate in crocin biosynthesis — produced by UGT75L6 from crocetin and consumed by UGT94E5 to form beta-D-gentiobiosyl crocetin [1] — makes this compound an essential analytical reference standard for any metabolic engineering or biotransformation program aimed at crocin production. Quantifying beta-D-glucosyl crocetin levels enables precise monitoring of the rate-limiting first glucosylation step, identification of pathway bottlenecks, and calculation of UGT75L6 conversion efficiency, parameters that cannot be assessed using only crocetin substrate and crocin end-product measurements.

Anti-Inflammatory Screening with Defined Glycosylation State Control

The structure–activity data from LPS-stimulated RAW 264.7 macrophages demonstrating that each additional sugar moiety incrementally reduces NO inhibitory potency — from crocetin (IC50 = 29.9 μM) through mono-gentiobiosyl crocetin (IC50 = 37.6 μM) to crocin-1 (IC50 = 58.9 μM) [1] — indicates that beta-D-glucosyl crocetin, as the monoglucosyl species, should be the compound of choice for anti-inflammatory screening programs seeking to maximize potency while retaining sufficient aqueous solubility for cell-based assays. Using crocin-1 instead would underestimate anti-inflammatory potential by approximately 2-fold in this assay system, while using crocetin aglycone would introduce solubility artifacts.

Quote Request

Request a Quote for beta-D-glucosyl crocetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.